(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(3-methoxy-4-propoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16265959
Molecular Formula: C27H24N2O7
Molecular Weight: 488.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H24N2O7 |
|---|---|
| Molecular Weight | 488.5 g/mol |
| IUPAC Name | 3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(3-methoxy-4-propoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C27H24N2O7/c1-4-11-34-19-10-9-17(14-20(19)33-3)24-23(25(30)21-13-16-7-5-6-8-18(16)35-21)26(31)27(32)29(24)22-12-15(2)36-28-22/h5-10,12-14,24,31H,4,11H2,1-3H3 |
| Standard InChI Key | KOOKSVAULNEAMZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC5=CC=CC=C5O4)OC |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The compound features a central pyrrolidine-2,3-dione core, a five-membered lactam ring system known for its conformational rigidity and hydrogen-bonding capabilities . The 4E configuration indicates the stereochemistry of the exocyclic double bond at position 4, which influences molecular geometry and intermolecular interactions .
Substituent Analysis
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Benzofuran Moiety: The 1-benzofuran-2-yl group contributes aromaticity and planar geometry, enhancing π-π stacking potential with biological targets .
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Hydroxy-methylidene Group: The (hydroxy)methylidene substituent at position 4 introduces a conjugated enone system, which may participate in redox reactions or hydrogen bonding .
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3-Methoxy-4-propoxyphenyl Group: This aryl substituent combines electron-donating methoxy and propoxy groups, modulating electronic properties and solubility .
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5-Methyl-1,2-oxazol-3-yl: The oxazole ring, a nitrogen- and oxygen-containing heterocycle, enhances metabolic stability and target affinity .
Physicochemical Properties
Comparative data from structural analogs (Table 1) suggest the following properties for the target compound:
Table 1: Structural and Physicochemical Comparison of Pyrrolidine-2,3-dione Analogs
*Estimated based on substituent contributions.
The higher molecular weight and logP value of the target compound compared to its analogs reflect the bulkier 3-methoxy-4-propoxyphenyl group, which may enhance lipophilicity and membrane permeability .
Synthetic Pathways and Methodological Considerations
Benzofuran Synthesis
The benzofuran moiety is synthesized via a [3+2] heteroannulation strategy involving benzoquinone (BQ) and cyclohexenone derivatives under acidic conditions (PhMe/AcOH, reflux) . This one-pot method achieves yields exceeding 80% and avoids multi-step protocols .
Pyrrolidine-2,3-dione Core Formation
Cyclization of γ-keto amides or esters under acidic or basic conditions generates the pyrrolidine-2,3-dione scaffold . For example, reaction of 1-(5-methyl-1,2-oxazol-3-yl)amine with diketene derivatives yields the lactam ring .
Functionalization Strategies
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Aryl Substitution: The 3-methoxy-4-propoxyphenyl group is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .
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Oxazole Incorporation: The 5-methyl-1,2-oxazol-3-yl group is appended through cyclocondensation of hydroxylamine with β-keto esters .
Table 2: Hypothetical Synthesis Pathway
| Step | Reaction | Conditions | Key Intermediates |
|---|---|---|---|
| 1 | Benzofuran synthesis | PhMe/AcOH, reflux | 2-(hydroxymethyl)benzofuran |
| 2 | Lactam formation | HCl/EtOH, 60°C | Pyrrolidine-2,3-dione core |
| 3 | Aryl group functionalization | Pd(PPh₃)₄, K₂CO₃, DMF | 3-methoxy-4-propoxyphenyl |
| 4 | Oxazole coupling | EDC/HOBt, DCM | Final product |
Applications and Future Directions
Therapeutic Prospects
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Antidepressants: Dual 5-HT₁A/SERT activity may address treatment-resistant depression .
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Neuropathic Pain: Benzofuran derivatives modulate ion channels implicated in pain pathways .
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Oncology: Oxazole-containing compounds exhibit kinase inhibitory activity .
Research Priorities
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In vitro Profiling: Assess binding affinity for 5-HT₁A, SERT, and related targets.
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ADMET Studies: Evaluate solubility, permeability, and metabolic fate.
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Structural Optimization: Modify the propoxy chain length to balance lipophilicity and solubility.
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